An In-depth Technical Guide to Methyl (E)-3-(3-aminophenyl)acrylate: Properties, Synthesis, and Applications
An In-depth Technical Guide to Methyl (E)-3-(3-aminophenyl)acrylate: Properties, Synthesis, and Applications
For distribution to: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive overview of the fundamental properties of methyl (E)-3-(3-aminophenyl)acrylate (CAS No: 163487-10-3). This compound is a bifunctional organic molecule featuring a nucleophilic aromatic amine and an electrophilic α,β-unsaturated ester (acrylate) system. This dual reactivity makes it a valuable and versatile building block in synthetic organic chemistry, particularly as an intermediate in the preparation of complex heterocyclic scaffolds relevant to medicinal chemistry and drug discovery. This document details the compound's physicochemical profile, predicted spectroscopic data, a representative synthesis protocol, core chemical reactivity, potential applications, and essential safety information.
Molecular and Physicochemical Profile
Methyl (E)-3-(3-aminophenyl)acrylate is a substituted cinnamate ester. The presence of the amino group on the phenyl ring and the conjugated ester system dictates its chemical behavior and physical properties. While extensive experimental data is not widely published, a profile can be compiled from supplier data and computational models.[1]
| Property | Value / Description | Source(s) |
| IUPAC Name | methyl (E)-3-(3-aminophenyl)prop-2-enoate | [2] |
| Synonyms | methyl (2E)-3-(3-aminophenyl)-2-propenoate | [3] |
| CAS Number | 163487-10-3 | [1] |
| Molecular Formula | C₁₀H₁₁NO₂ | [1] |
| Molecular Weight | 177.20 g/mol | [1] |
| Physical Form | Solid | [3] |
| Melting Point | Data not available in searched literature. | |
| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and ethyl acetate. Limited solubility in water. | |
| Purity | Commercially available with purities of ≥95% or ≥97%. | [1][2] |
| Storage | Store at 4°C, protected from light. | [1] |
| Topological Polar Surface Area (TPSA) | 52.32 Ų (Computed) | [1] |
| logP | 1.455 (Computed) | [1] |
Predicted Spectroscopic Data
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, methoxy, and amine protons. The large coupling constant (J) between the vinylic protons is characteristic of the (E)- or trans-configuration.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted J (Hz) |
| ~7.60 | d | 1H | Vinylic CH (α to C=O) | J = ~16.0 |
| ~7.15 | t | 1H | Aromatic CH | J = ~7.8 |
| ~6.90 | d | 1H | Aromatic CH | J = ~7.6 |
| ~6.80 | s | 1H | Aromatic CH | |
| ~6.70 | d | 1H | Aromatic CH | J = ~8.0 |
| ~6.40 | d | 1H | Vinylic CH (β to C=O) | J = ~16.0 |
| ~3.80 | s | 3H | Methoxy (-OCH₃) | |
| ~3.70 | br s | 2H | Amine (-NH₂) |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The carbon spectrum will reflect the different electronic environments of the sp² and sp³ hybridized carbons.
| Chemical Shift (δ, ppm) | Assignment |
| ~167.5 | Ester Carbonyl (C=O) |
| ~147.0 | Aromatic C-NH₂ |
| ~145.0 | Vinylic CH (β to C=O) |
| ~135.5 | Aromatic C (quaternary) |
| ~129.8 | Aromatic CH |
| ~118.0 | Vinylic CH (α to C=O) |
| ~117.5 | Aromatic CH |
| ~116.0 | Aromatic CH |
| ~114.0 | Aromatic CH |
| ~51.8 | Methoxy (-OCH₃) |
Predicted IR Spectrum
The infrared spectrum is a key tool for identifying the primary functional groups within the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3450-3300 | N-H stretching (amine, two bands expected) |
| 3050-3010 | C-H stretching (aromatic and vinylic) |
| 2950-2850 | C-H stretching (aliphatic, -OCH₃) |
| ~1715 | C=O stretching (conjugated ester) |
| ~1630 | C=C stretching (alkene) |
| 1620-1580 | N-H bending and C=C stretching (aromatic ring) |
| ~1250, ~1170 | C-O stretching (ester) |
| ~980 | =C-H bending (out-of-plane, characteristic of trans-alkene) |
Representative Synthesis: Horner-Wadsworth-Emmons Approach
The Horner-Wadsworth-Emmons (HWE) reaction is a highly reliable and stereoselective method for forming (E)-alkenes, making it an ideal choice for synthesizing the title compound. The reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde. The primary advantage over the classic Wittig reaction is the facile removal of the water-soluble phosphate byproduct.
Caption: Horner-Wadsworth-Emmons (HWE) synthesis workflow.
Detailed Experimental Protocol (Representative)
This protocol is adapted from general procedures for HWE reactions.[6]
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Reagent Preparation: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 3-aminobenzaldehyde (1.0 eq) and trimethyl phosphonoacetate (1.1 eq).
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Solvation: Add an appropriate anhydrous solvent, such as tetrahydrofuran (THF). Stir the mixture until all solids are dissolved.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), in portions. Causality Note: Slow addition at low temperature is crucial to control the exothermic deprotonation of the phosphonate and prevent side reactions.
-
Reaction: After the base addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure methyl (E)-3-(3-aminophenyl)acrylate.
Core Chemical Reactivity
The molecule's utility stems from its two distinct reactive centers: the nucleophilic aniline moiety and the electrophilic acrylate moiety. This allows for selective, stepwise functionalization, making it a powerful synthetic intermediate.
Reactivity of the Amino Group
The aromatic amine at the C3 position behaves as a typical nucleophile. It can readily undergo:
-
Acylation/Amidation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
-
Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a wide variety of functional groups.
Reactivity of the Acrylate System
The α,β-unsaturated ester is a classic Michael acceptor, meaning it is susceptible to conjugate addition by a wide range of nucleophiles at the β-carbon.[7] This is a cornerstone reaction in forming C-C, C-N, C-S, and C-O bonds.
Caption: Mechanism of Michael addition on the acrylate system.
Applications in Medicinal Chemistry and Drug Development
-
Scaffold for Kinase Inhibitors: The aminophenyl group is a common feature in many ATP-competitive kinase inhibitors, where the amine often forms a key hydrogen bond with the hinge region of the kinase enzyme. The acrylate tail provides a versatile handle for elaboration into more complex side chains or for cyclization to form heterocyclic ring systems (e.g., quinolines, pyrimidines) that are prevalent in drug candidates.
-
Intermediate for Heterocycle Synthesis: The compound is an ideal starting material for constructing fused ring systems. For instance, the amine can act as an intramolecular nucleophile, attacking the acrylate system (or a derivative thereof) to form nitrogen-containing heterocycles.
Safety and Handling Protocols
As a laboratory chemical, methyl (E)-3-(3-aminophenyl)acrylate should be handled with appropriate care, following standard safety procedures. The Globally Harmonized System (GHS) classifications provided by suppliers indicate the following hazards:[3]
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Handling Recommendations: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required.
References
-
NextSDS. methyl (E)-3-(3-aminophenyl)acrylate — Chemical Substance Information. [Link]
-
American Elements. Methyl 3-(2-aminophenyl)acrylate. [Link]
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Cheung, L. L. W., Lin, R. J., McIntee, J. W., & Dicks, A. P. (2005). Expeditious Horner-Wadsworth–Emmons Synthesis of Methyl Cinnamate Esters under Aqueous Conditions. The Chemical Educator, 10(4), 293-295. [Link]
-
Academia.edu. synthesis and characterization of novel amino carboxylic acids. [Link]
-
ThinkIR, University of Louisville. Azanyl carbamates: Synthesis, characterization and chemistry. [Link]
-
Mann, S., et al. (2005). Synthesis and characterization of amino acid-functionalized hydroxyapatite nanorods. Journal of Materials Chemistry. [Link]
-
MDPI. Synthesis and Biological Studies of Novel Aminophosphonates and Their Metal Carbonyl Complexes (Fe, Ru). [Link]
-
ResearchGate. Reaction with 3-aminopyridine with methyl acrylate. [Link]
-
IntechOpen. (2020, January 22). New Methods in the Synthesis of (Meth)Acrylates. [Link]
-
National Center for Biotechnology Information. Methyl (E)-2-[(2-nitrophenoxy)methyl]-3-phenylacrylate. [Link]
Sources
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- 2. Methyl (E)-3-(3-aminophenyl)acrylate 95% | CAS: 163487-10-3 | AChemBlock [achemblock.com]
- 3. Methyl (E)-3-(3-aminophenyl)acrylate | 163487-10-3 [sigmaaldrich.com]
- 4. New Methods in the Synthesis of (Meth)Acrylates | IntechOpen [intechopen.com]
- 5. Methyl (E)-2-[(2-nitrophenoxy)methyl]-3-phenylacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (PDF) SYNTHESIS AND CHARACTERIZATION OF NOVEL AMINO CARBOXYLIC ACIDS [academia.edu]
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